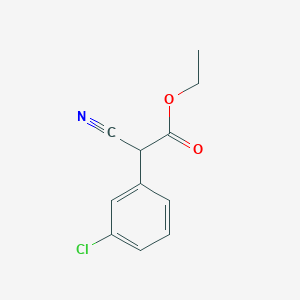

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Übersicht

Beschreibung

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of an ethyl ester group, a cyano group, and a 3-chlorophenyl group attached to the central carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 3-chlorobenzaldehyde in the presence of a base, such as sodium ethoxide or potassium carbonate. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-chlorophenylacetic acid and ethanol.

Reduction: Ethyl 2-(3-chlorophenyl)-2-aminoacetate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific biological pathways.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 2-(3-chlorophenyl)-2-cyanoacetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The cyano group and the ester functionality can play crucial roles in binding to these targets and exerting biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate: Similar structure but with the chlorine atom at the 4-position.

Ethyl 2-(3-bromophenyl)-2-cyanoacetate: Similar structure but with a bromine atom instead of chlorine.

Methyl 2-(3-chlorophenyl)-2-cyanoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of both the cyano and ethyl ester groups

Biologische Aktivität

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of . The compound features a cyano group (), an ester functional group, and a chlorophenyl substituent, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Antimicrobial Activity : this compound exhibits antimicrobial properties, potentially disrupting bacterial cell walls or interfering with metabolic functions.

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting migration-related genes .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 100 |

The results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7. The following findings highlight its anticancer potential:

- IC50 Values : The compound exhibited an IC50 value of approximately in MCF-7 cells, indicating moderate cytotoxicity.

- Mechanisms : The induction of apoptosis was linked to the release of cytochrome c from mitochondria, leading to the activation of caspases involved in programmed cell death .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Madhavi et al. evaluated the antibacterial activity of various cyanoacetic derivatives, including this compound. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .

- Anticancer Research : In a separate investigation, researchers assessed the effects of this compound on cancer cell proliferation. Results indicated that treatment with the compound led to reduced cell viability and increased apoptosis markers in breast cancer cell lines, suggesting its utility in cancer therapy .

Eigenschaften

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJLGZCWCQCFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556051 | |

| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92847-34-2 | |

| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.